Antalarmin hydrochloride

CRF1 antagonist binding affinity receptor pharmacology

Select Antalarmin hydrochloride (CAS 220953-69-5) for high-confidence CRF1 studies. This ≥98% pure HCl salt demonstrates a Ki of ~1 nM with >1000-fold selectivity over CRF2. It is a well-characterized, brain-penetrant tool compound validated in both rodent and primate behavioral models. For oral in vivo studies, a lipid-based formulation yields >12-fold higher bioavailability than simple suspensions. Consistent batch quality ensures reproducible dose-response and neuroendocrine blockade.

Molecular Formula C24H35ClN4
Molecular Weight 415.0 g/mol
CAS No. 220953-69-5
Cat. No. B149442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntalarmin hydrochloride
CAS220953-69-5
SynonymsN-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Monohydrochloride;  N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Hydrochloride; 
Molecular FormulaC24H35ClN4
Molecular Weight415.0 g/mol
Structural Identifiers
SMILESCCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl
InChIInChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H
InChIKeyCGDGXEDXEXACKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Antalarmin hydrochloride (CAS 220953-69-5) Baseline Pharmacological and Chemical Profile


Antalarmin hydrochloride (CP-156,181) is a selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1, also known as CRHR1) with a reported Ki of 1-2.7 nM [1][2][3]. It belongs to the pyrrolopyrimidine class of CRF1 antagonists, originally developed by Pfizer, and readily crosses the blood-brain barrier following peripheral administration [4][5]. The hydrochloride salt form (CAS 220953-69-5) is commercially available as a research compound with typical purity specifications ranging from ≥98% to ≥99% as determined by HPLC [6]. The compound has been extensively characterized in vitro and in vivo, demonstrating the ability to block CRF-stimulated ACTH release, attenuate stress-induced anxiety-like behaviors, and reduce stress-induced peripheral inflammation [7][8].

Antalarmin hydrochloride: Why In-Class CRF1 Antagonists Are Not Interchangeable


CRF1 antagonists constitute a chemically diverse class of non-peptide small molecules with distinct pharmacological profiles that preclude simple substitution. While multiple CRF1 antagonists share a common mechanism of action, they exhibit significant variability in binding affinity (Ki values ranging from 1 nM to >100 nM), selectivity profiles versus CRF2 receptors, pharmacokinetic properties (particularly brain penetration and oral bioavailability), and species-specific potency differences [1][2]. Notably, antalarmin demonstrates a unique combination of high CRF1 affinity, robust brain penetrance, and well-characterized behavioral effects in both rodent and primate models that distinguish it from other CRF1 antagonists such as CP-154526 and NBI-27914 [3][4]. Furthermore, the compound's solubility limitations and formulation-dependent bioavailability create additional procurement considerations that render simple substitution with another CRF1 antagonist potentially confounding for experimental reproducibility [5].

Antalarmin hydrochloride Comparative Evidence: Quantified Differentiation for CRF1 Antagonist Selection


CRF1 Receptor Binding Affinity: Antalarmin vs. NBI-27914 vs. CP-154526

Antalarmin exhibits a CRF1 receptor binding affinity (Ki = 1 nM) that is numerically superior to the closely related CRF1 antagonists NBI-27914 (Ki = 1.7 nM) and CP-154526 (Ki = 2.7 nM) [1]. While these differences are within a narrow range, the higher potency of antalarmin may translate to lower effective doses in vivo. Additionally, antalarmin demonstrates sub-nanomolar affinity in certain tissue preparations, with reported Ki values of 1.9 nM, 1.3 nM, and 1.4 nM in rat pituitary, cerebellum, and frontal cortex homogenates, respectively .

CRF1 antagonist binding affinity receptor pharmacology

CRF1 vs. CRF2 Receptor Selectivity: Antalarmin Demonstrates >1000-Fold Selectivity

Antalarmin displays exceptional selectivity for the CRF1 receptor over the CRF2 receptor, with no measurable effect on CRF2 at concentrations up to 10 μM, corresponding to >1000-fold selectivity . In contrast, some other CRF1 antagonists exhibit lower selectivity margins. The structural analog CP-154526 shows a Ki of >10 μM at CRF2, yielding approximately 3700-fold selectivity based on its CRF1 Ki of 2.7 nM . This high degree of subtype selectivity is critical for dissecting CRF1-specific signaling pathways without confounding contributions from CRF2 receptors, which mediate distinct physiological functions including gastric emptying, vascular tone, and cardioprotection [1].

receptor selectivity CRF2 off-target pharmacology

In Vivo Stress Response Attenuation: Antalarmin vs. CP-154526 in Morphine Withdrawal

In a direct comparative study using the naloxone-precipitated morphine withdrawal model in rats, both antalarmin and CP-154526 (administered at equivalent doses) attenuated body weight loss and irritability scores associated with withdrawal [1]. However, pretreatment with either CRF1 antagonist failed to significantly modify the increased noradrenaline turnover in the paraventricular nucleus (PVN), plasma corticosterone levels, or c-Fos expression observed during withdrawal, indicating that CRF1 antagonism alone is insufficient to fully normalize stress-induced neuroendocrine activation in this model [1]. This comparative dataset provides critical context for experimental design when selecting a CRF1 antagonist for stress-related behavioral studies.

stress response morphine withdrawal HPA axis behavioral pharmacology

Formulation-Dependent Bioavailability: Lipid-Based Formulation Achieves >12-Fold Enhancement

Antalarmin exhibits poor aqueous solubility (<1 μg/mL) and a pKa of 5.0, characteristics that significantly limit oral bioavailability when administered as a simple suspension [1]. A systematic preformulation study demonstrated that a 20% cremophor EL solution formulation increased oral bioavailability 5-fold compared to a suspension formulation, while a lipid-based formulation (20% oleic acid, 40% cremophor EL, 40% Labrasol) achieved >12-fold higher bioavailability compared to the suspension, representing the highest exposure among all tested formulations [1]. In rhesus macaques, antalarmin administered at 20 mg/kg orally produced measurable concentrations in both plasma and cerebrospinal fluid, confirming brain penetration, with an elimination half-life of 7.82 hours and oral bioavailability of 19.3% [2].

pharmacokinetics bioavailability formulation drug delivery

Commercial Purity Specifications: Antalarmin Hydrochloride Offers ≥98-99.68% HPLC Purity

Commercially available antalarmin hydrochloride is routinely supplied with purity specifications ranging from ≥98% to ≥99.68% as determined by HPLC analysis, depending on the vendor and lot [1]. The hydrochloride salt form (CAS 220953-69-5) provides enhanced stability and solubility characteristics compared to the free base (CAS 157284-96-3), which is also commercially available but may exhibit different physicochemical properties . Multiple reputable suppliers including Santa Cruz Biotechnology (≥99%), MedChemExpress (99.68%), and Tocris (≥98% HPLC) offer the compound with documented analytical certificates, ensuring batch-to-batch consistency for reproducible research [1].

compound purity quality control HPLC analytical standard

Primate Stress Model Validation: Antalarmin Suppresses Anxiety Behaviors and HPA Axis Activation

In a double-blind, placebo-controlled study in adult male rhesus macaques exposed to an intense social stressor (unfamiliar male intruder paradigm), oral antalarmin (20 mg/kg) significantly inhibited anxiety-associated behaviors including body tremors, grimacing, teeth gnashing, urination, and defecation, while simultaneously increasing exploratory and sexual behaviors normally suppressed during stress [1]. Antalarmin also significantly decreased stress-induced elevations in cerebrospinal fluid CRH concentrations, plasma ACTH, cortisol, norepinephrine, and epinephrine levels [1]. This primate validation distinguishes antalarmin from many other CRF1 antagonists that lack extensive characterization in non-human primate models, providing translational confidence for studies of stress-related psychiatric and somatic disorders [1].

primate model anxiety HPA axis behavioral pharmacology

Antalarmin hydrochloride Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Studies Requiring High Brain Penetration and Central CRF1 Antagonism

Antalarmin hydrochloride is optimally suited for in vivo studies targeting central CRF1 receptors due to its demonstrated ability to cross the blood-brain barrier and achieve measurable concentrations in cerebrospinal fluid following oral administration [1]. The compound's high CRF1 affinity (Ki = 1 nM) and >1000-fold selectivity over CRF2 ensure that observed behavioral and neuroendocrine effects can be attributed specifically to central CRF1 blockade [2]. Procurement of the hydrochloride salt (≥98% purity) is recommended to ensure consistent solubility and stability during formulation . For oral administration in rodents or primates, a lipid-based formulation (e.g., 20% oleic acid, 40% cremophor EL, 40% Labrasol) should be employed to achieve >12-fold higher bioavailability compared to simple suspensions, as documented in preclinical pharmacokinetic studies [3].

Stress-Related Behavioral Pharmacology with Translational Relevance

For studies investigating stress-induced anxiety, depression-like behaviors, or HPA axis dysregulation, antalarmin hydrochloride offers the unique advantage of validated efficacy in both rodent and non-human primate models [1][4]. The compound significantly suppresses a broad repertoire of anxiety-associated behaviors (body tremors, grimacing, teeth gnashing, urination, defecation) and normalizes stress-induced elevations in plasma ACTH, cortisol, and catecholamines in rhesus macaques, providing translational confidence that is lacking for many other CRF1 antagonists [1]. When comparing CRF1 antagonists for behavioral studies, antalarmin and CP-154526 exhibit equivalent efficacy in attenuating certain behavioral signs of withdrawal, but neither fully normalizes neuroendocrine activation, highlighting the importance of selecting appropriate behavioral endpoints and interpretation of partial efficacy [5].

In Vitro Receptor Pharmacology and CRF1 Selectivity Profiling

Antalarmin hydrochloride is a preferred tool compound for in vitro studies requiring high-confidence CRF1 antagonism with minimal CRF2 cross-reactivity. The compound's >1000-fold selectivity over CRF2 receptors, confirmed in both radioligand binding and functional cAMP assays, ensures that observed cellular responses reflect CRF1-specific signaling [2]. Its high purity (≥98-99.68% by HPLC) and availability as a defined hydrochloride salt facilitate precise dose-response experiments and minimize batch-to-batch variability . For receptor binding studies, antalarmin demonstrates sub-nanomolar to low-nanomolar affinity across multiple tissue preparations (Ki = 1.3-1.9 nM in rat brain homogenates), making it suitable for both recombinant and native tissue assays .

Formulation Development and Pharmacokinetic Studies of CRF1 Antagonists

Antalarmin hydrochloride serves as a well-characterized reference compound for formulation development studies aimed at improving the oral bioavailability of poorly water-soluble CRF1 antagonists. The compound's physicochemical properties (aqueous solubility <1 μg/mL, pKa 5.0) and formulation-dependent bioavailability (5-fold enhancement with cremophor EL solution, >12-fold with lipid-based formulation) provide a benchmark for evaluating solubilization strategies for this chemical class [3]. Procurement of high-purity hydrochloride salt is essential for such studies, as counterion and purity variations can confound solubility and stability assessments . The documented pharmacokinetic parameters in both rats (t1/2 = 7.82 h, clearance = 4.46 L/h/kg, oral bioavailability = 19.3%) and rhesus macaques enable cross-species comparisons and allometric scaling for translational pharmacokinetic modeling [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antalarmin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.